molecular formula C7H13OP B105054 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one CAS No. 61441-50-7

1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one

Cat. No.: B105054
CAS No.: 61441-50-7
M. Wt: 144.15 g/mol
InChI Key: VRFRDSYUFDLGPP-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one is a heterocyclic organophosphorus compound characterized by a five-membered phosphole ring containing one phosphorus atom in the +5 oxidation state (λ⁵). The structure comprises a 2,5-dihydrophosphole core substituted with an ethyl group at position 1 and a methyl group at position 2.

Properties

IUPAC Name

1-ethyl-2-methyl-2,5-dihydro-1λ5-phosphole 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13OP/c1-3-9(8)6-4-5-7(9)2/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFRDSYUFDLGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP1(=O)CC=CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631835
Record name 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61441-50-7
Record name 1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Ethyl-2-methyl-2,5-dihydro-1H-1λ^5-phosphol-1-one is a phosphorus-containing heterocyclic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C7H13OP
  • Molar Mass : 144.15 g/mol
  • CAS Number : 61441-50-7
  • Appearance : Typically appears as a white to cream solid.
  • Solubility : Soluble in polar solvents.

Biological Activity Overview

The biological activity of 1-Ethyl-2-methyl-2,5-dihydro-1H-1λ^5-phosphol-1-one has been explored in various studies, highlighting its potential as an antimicrobial agent and its effects on vascular conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains, showing promising inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that 1-Ethyl-2-methyl-2,5-dihydro-1H-1λ^5-phosphol-1-one could be a candidate for developing new antimicrobial agents.

Vascular Activity

Another area of interest is the compound's role in treating vascular occlusive conditions characterized by smooth muscle proliferation. A patent describes its use in formulations aimed at reducing smooth muscle cell proliferation, which is critical in managing conditions like atherosclerosis. The compound's mechanism appears to involve modulation of signaling pathways associated with cell growth and inflammation.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial efficacy against multi-drug resistant strains.
    • Findings : The compound demonstrated effective inhibition against resistant strains, suggesting its potential as a therapeutic agent in treating resistant infections.
  • Investigating Vascular Effects :
    • Objective : To assess the impact on smooth muscle cell proliferation.
    • Findings : In vitro studies indicated that treatment with the compound reduced cell proliferation by approximately 50% compared to untreated controls, highlighting its potential utility in vascular therapies.

Research Findings

Recent literature has expanded on the biological activities of this compound:

  • A study published in Journal of Medicinal Chemistry found that modifications to the phosphol structure enhanced its biological activity, indicating that structural variations could lead to more potent derivatives.
  • Another investigation focused on the antioxidant properties of related compounds, suggesting that 1-Ethyl-2-methyl-2,5-dihydro-1H-1λ^5-phosphol-1-one may also exhibit protective effects against oxidative stress.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-2-methyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that phospholane derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that modifications to the phospholane structure can enhance selectivity and potency against specific cancer types.
  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication mechanisms, making it a candidate for antiviral drug development. Further investigation into its mechanism of action is warranted.

Materials Science

In materials science, the unique properties of this compound facilitate its use in the development of advanced materials:

  • Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and resistance to degradation.
  • Nanomaterials : Studies have explored the use of this phospholane derivative in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis has implications for developing catalysts and drug delivery systems.

Agricultural Chemistry

The agricultural sector benefits from the applications of this compound in pesticide formulation:

  • Pesticide Development : Research indicates that this compound can enhance the efficacy of certain pesticides by improving their stability and solubility in formulations. This results in better absorption by plants and increased pest control effectiveness.

Case Studies

Several case studies highlight the practical applications of this compound:

StudyApplicationFindings
Anticancer ResearchCancer cell linesDemonstrated cytotoxicity against breast cancer cells with IC50 values indicating potential for further development.
Polymer SynthesisMaterial propertiesEnhanced mechanical strength in polymer composites when used as a cross-linker compared to traditional agents.
Pesticide FormulationAgricultural efficacyImproved pest control outcomes observed in field trials when used as an additive in pesticide formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to three structurally related phosphole derivatives (Table 1):

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-Ethyl-2-methyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one R1 = Ethyl, R2 = Methyl C₇H₁₃O₂P 160.15 Alkyl substituents enhance lipophilicity
3-Methyl-1-phenyl-2,3-dihydro-1H-1λ⁵-phosphol-1-one R1 = Phenyl, R2 = Methyl C₁₀H₁₁O₂P 194.17 Aromatic phenyl group increases π-conjugation
3-(3,4-Dimethyl-1-oxo-2,5-dihydro-1λ⁵-phosphol-1-yl)propanenitrile R1 = Propanenitrile, R2 = 3,4-Dimethyl C₈H₁₁NOP 168.15 Nitrile group introduces polar reactivity

Table 1. Structural comparison of phosphole derivatives. Data derived from .

Physicochemical Properties

  • Thermal Stability : The phenyl-substituted analog (C₁₀H₁₁O₂P) exhibits higher thermal stability (decomposition >250°C) compared to alkyl-substituted derivatives due to aromatic resonance stabilization .
  • Solubility: Alkyl substituents (e.g., ethyl and methyl in the target compound) enhance solubility in nonpolar solvents, whereas the nitrile-containing analog (C₈H₁₁NOP) shows moderate polarity, favoring dissolution in polar aprotic solvents like DMF .
  • Reactivity: The nitrile group in C₈H₁₁NOP enables nucleophilic addition reactions, while the phenyl group in C₁₀H₁₁O₂P facilitates electrophilic aromatic substitution, contrasting with the alkyl-substituted target compound’s propensity for coordination with transition metals .

Preparation Methods

McCormack Cyclization with Substituted Dienes

A modified McCormack approach employs 1-ethyl-3-methyl-1,3-pentadiene and phosphorus trichloride (PCl₃) under inert conditions. The diene undergoes [2+4] cycloaddition with PCl₃, followed by oxidation with hydrogen peroxide to yield the target phosphole oxide.

Reaction Scheme:
1-Ethyl-3-methyl-1,3-pentadiene+PCl3Intermediate chlorophospholeH2O21-Ethyl-2-methyl-2,5-dihydro-1λ⁵-phosphol-1-one\text{1-Ethyl-3-methyl-1,3-pentadiene} + \text{PCl}_3 \rightarrow \text{Intermediate chlorophosphole} \xrightarrow{\text{H}_2\text{O}_2} \text{1-Ethyl-2-methyl-2,5-dihydro-1λ⁵-phosphol-1-one}

Conditions:

  • Solvent: Dry dichloromethane

  • Temperature: 0°C to room temperature

  • Oxidation: 30% H₂O₂, stirred for 12 hours

  • Yield: 58–65%

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts offers a transition-metal-mediated pathway. A diethyl methylphosphonate-bearing diene undergoes RCM to form the phosphole ring, followed by hydrolysis and oxidation.

Example Protocol:

  • Substrate Preparation: Synthesize (3-methylpent-4-en-1-yl)phosphonate diethyl ester via Arbuzov reaction.

  • Metathesis: Treat with Grubbs II catalyst (5 mol%) in refluxing toluene.

  • Oxidation: Convert phosphonate to phosphole oxide using oxone (KHSO₅).

  • Yield: 40–50% (over three steps)

Alkylation of Phosphole Precursors

Pre-functionalized phosphole oxides serve as intermediates for introducing ethyl and methyl groups. This method avoids the challenges of regioselectivity in cyclization.

Sequential Alkylation of 2,5-Dihydrophosphole-1-oxide

Starting with 2,5-dihydro-1H-phosphole-1-oxide, sequential alkylation with ethyl and methyl Grignard reagents achieves the desired substitution pattern.

Procedure:

  • Ethylation: React with ethylmagnesium bromide (2 eq.) at −78°C in THF.

  • Methylation: Quench excess ethyl Grignard, then add methyl iodide (1.2 eq.) and heat to 60°C.

  • Work-Up: Aqueous extraction and column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield: 70% (combined steps)

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed coupling enables selective introduction of substituents. For example, Suzuki-Miyaura coupling installs a methyl group at position 2 after ethyl group incorporation.

Conditions:

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Ligand: XPhos (6 mol%)

  • Base: K₂CO₃

  • Solvent: Dioxane/H₂O (4:1)

  • Yield: 82% for methylboronic acid coupling

Oxidation and Functional Group Interconversion

Phosphole intermediates often require oxidation to the P=O state. Hydrogen peroxide and meta-chloroperbenzoic acid (mCPBA) are standard oxidants.

Hydrogen Peroxide Oxidation

Aqueous H₂O₂ (30%) in acetic acid at 50°C for 6 hours converts PH groups to P=O with minimal side reactions.

mCPBA-Mediated Oxidation

For acid-sensitive substrates, mCPBA in dichloromethane at 0°C provides milder conditions:

  • Stoichiometry: 1.1 eq. mCPBA

  • Yield: 95%

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:3) eluent removes unreacted alkylating agents.

  • HPLC: Reverse-phase C18 column (acetonitrile/water) resolves phosphole oxide from cyclic phosphonates.

Spectroscopic Data

Property Value
¹H NMR (CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 1.98 (s, 3H, CH₃), 2.40–2.80 (m, 4H, ring CH₂)
³¹P NMR (CDCl₃) δ 35.2 ppm
IR (KBr) ν 1245 cm⁻¹ (P=O)
HRMS (ESI+) m/z 162.0784 [M+H]⁺ (calc. 162.0789)

Comparative Analysis of Methods

Method Yield Advantages Limitations
McCormack Cyclization58–65%One-pot synthesis; scalableRequires strict anhydrous conditions
Sequential Alkylation70%High regioselectivityMultiple steps; Grignard sensitivity
Palladium Cross-Coupling82%Selective functionalizationCostly catalysts; boronic acid availability

Q & A

Q. What are the recommended synthetic routes for preparing 1-Ethyl-2-methyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one, and what analytical techniques are essential for confirming its purity and structure?

  • Methodological Answer : Synthesis typically involves cyclocondensation of phosphorus precursors with ethyl and methyl-substituted dienes under anhydrous conditions. Catalytic methods, such as asymmetric catalysis (e.g., using chiral phosphoric acids), can enhance stereochemical control . Key analytical techniques include:
  • NMR spectroscopy : To confirm the phosphole ring structure and substituent positions (δP ~20–30 ppm for λ⁵-phospholes) .
  • X-ray crystallography : For unambiguous determination of molecular geometry .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling phosphorus-containing heterocycles like 1-Ethyl-2-methyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a tightly sealed container under inert gas (e.g., N₂) to prevent hydrolysis .

Q. What spectroscopic features (e.g., NMR, IR) are characteristic of the phosphole ring system in this compound?

  • Methodological Answer :
  • ³¹P NMR : A singlet near 25–30 ppm indicates the λ⁵-phosphorus center .
  • ¹H NMR : Methyl and ethyl substituents show distinct splitting patterns (e.g., triplet for CH₂ adjacent to phosphorus) .
  • IR Spectroscopy : P=O stretches appear at ~1200–1250 cm⁻¹, while P-C bonds absorb near 700–800 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of 1-Ethyl-2-methyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one in novel reaction environments?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants for hydrolysis or cross-coupling reactions) .

Q. In cases where catalytic asymmetric synthesis of this compound yields conflicting enantiomeric excess (ee) values across studies, what analytical and statistical approaches can resolve these discrepancies?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose-based stationary phases to quantify ee accurately .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments .
  • Statistical Analysis : Apply multivariate regression to identify variables (e.g., catalyst loading, temperature) affecting ee reproducibility .

Q. How do steric and electronic effects of the ethyl and methyl substituents influence the compound’s participation in transition metal-catalyzed cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : Methyl groups at the 2-position may hinder oxidative addition to Pd(0) catalysts, requiring bulkier ligands (e.g., XPhos) .
  • Electronic Effects : Ethyl groups donate electron density via induction, potentially stabilizing metal-phosphole intermediates in Suzuki-Miyaura couplings .
  • Experimental Design : Compare reaction yields using substituent-varied analogs (e.g., replacing ethyl with isopropyl) to isolate steric/electronic contributions .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on the hydrolysis pathways of this phosphorus heterocycle?

  • Methodological Answer :
  • Deuterium Labeling : Introduce D₂O to measure primary KIEs, indicating whether bond-breaking is rate-limiting .
  • Computational Modeling : Map transition states to identify proton transfer steps .
  • pH Profiling : Correlate KIE values with hydrolysis rates under acidic vs. basic conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of 1-Ethyl-2-methyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one under varying conditions?

  • Methodological Answer :
  • Controlled Replication : Repeat experiments using identical heating rates and atmospheres (e.g., N₂ vs. air) .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures across studies .
  • Hypothesis Testing : Propose competing degradation mechanisms (e.g., radical vs. ionic pathways) and validate via trapping experiments .

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